molecular formula C18H14N4O4S2 B2476320 ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate CAS No. 690250-85-2

ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2476320
CAS No.: 690250-85-2
M. Wt: 414.45
InChI Key: FXZQBXXITNUZJL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyrido[1,2-a]thieno[2,3-d]pyrimidine core fused with a thiazole ring via a carboxamido linker and an ester-functionalized acetate side chain. This structure combines multiple pharmacophoric elements, including nitrogen- and sulfur-containing heterocycles, which are often associated with bioactivity in medicinal chemistry. The compound’s synthesis likely involves multi-component reactions, as seen in analogous systems where aldehydes, ketones, and urea derivatives condense to form pyrimidine scaffolds .

Properties

IUPAC Name

ethyl 2-[2-[(2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c1-2-26-14(23)7-10-9-27-18(19-10)21-15(24)12-8-11-16(28-12)20-13-5-3-4-6-22(13)17(11)25/h3-6,8-9H,2,7H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZQBXXITNUZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Structure and Synthesis

The compound features a complex structure that includes a pyrido-thieno-pyrimidine core, which is known for its diverse pharmacological properties. The synthesis often involves multi-step reactions that incorporate thiazole and carboxamide functionalities, enhancing the compound's biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a pyrido-thieno-pyrimidine derivative was shown to activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in colorectal cancer cells. The mechanism involves the inhibition of MDM2, which normally targets p53 for degradation. This results in increased p53 levels, promoting the transcription of genes involved in cell cycle regulation and apoptosis, such as p21 and PUMA .

Key Findings:

  • Cell Cycle Arrest: Induces G1-phase arrest in cancer cells.
  • Mechanism: Activation of p53 through inhibition of MDM2.
  • Cell Death: Promotes senescence and apoptosis in treated cells.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Studies have indicated that thieno-pyrimidine derivatives possess antibacterial and antimycobacterial activities against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined, demonstrating efficacy comparable to standard antibiotics .

Antimicrobial Efficacy:

CompoundTarget StrainsMIC (µg/mL)
4cE. coli8
4eS. aureus16
4gM. tuberculosis32

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Certain derivatives have shown inhibition of COX enzymes (cyclooxygenases), which are critical in the inflammatory response. The IC50 values for some derivatives indicate potent anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases .

Anti-inflammatory Activity:

CompoundCOX Inhibition IC50 (µM)
3b0.04
4b0.03
4d0.05

Case Studies

  • Colorectal Cancer Study: A study involving HCT116 colorectal cancer cells demonstrated that treatment with related pyrido-thieno-pyrimidine derivatives led to significant growth inhibition and induction of senescence markers after exposure periods of up to six days .
  • Antimicrobial Evaluation: A series of thieno-pyrimidine compounds were tested against various bacterial strains with results indicating substantial antibacterial activity across multiple tested concentrations, confirming their potential as new antimicrobial agents .

Scientific Research Applications

Biological Activities

Ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and apoptosis in cancer cells. For instance:

  • Case Study: In colorectal cancer cell lines (HCT116), treatment with this compound resulted in significant G1 phase arrest and increased markers of senescence (SA β-galactosidase activity) after prolonged exposure .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its thiazole and pyrimidine components are known to contribute to this effect.

Structure–Activity Relationship (SAR)

Research indicates that modifications to the thiazole and pyridine moieties can enhance biological activity. For instance:

Compound ModificationBiological ActivityReference
Substituted ThiazoleIncreased antibacterial activity
Altered Pyridine RingEnhanced anticancer efficacy

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

  • p53 Activation: Induces phosphorylation and acetylation leading to enhanced tumor suppressor function .
  • Inhibition of Cell Proliferation: Alters cell cycle dynamics in cancer cells .
  • Antimicrobial Mechanism: Disrupts bacterial cell wall synthesis or function through interaction with essential enzymes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and pyrimidine rings participate in nucleophilic substitutions under controlled conditions:

  • Thiazole C-2 position : Reacts with amines or thiols in polar aprotic solvents (DMF/DMSO) at 60–80°C to form substituted derivatives .

  • Pyrimidine C-4 carbonyl : Undergoes substitution with Grignard reagents or alkoxides to yield 4-alkoxy/aryloxy derivatives.

Example Reaction:

Compound+R-NH2DMF, 70°C2-Amino-substituted derivative[1][4]\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 70°C}} \text{2-Amino-substituted derivative} \quad[1][4]

Ester Hydrolysis

The ethyl acetate side chain undergoes hydrolysis:

  • Basic conditions : NaOH/EtOH (reflux, 4–6 h) yields the carboxylic acid derivative .

  • Acidic conditions : HCl/MeOH (room temperature, 12 h) produces the acid with 85–92% efficiency .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTimeProductYieldSource
Basic hydrolysis2M NaOH in EtOH6 hCarboxylic acid derivative89%
Acidic hydrolysis1M HCl in MeOH12 hCarboxylic acid derivative92%

Amide Coupling

The carboxamido group facilitates coupling via EDC/HOBt-mediated reactions:

  • Forms conjugates with amines (e.g., benzylamine, hydrazines) in anhydrous DCM at 0–5°C .

  • Key application : Synthesis of hydrazide intermediates for anticancer agents .

Example:

Compound+H2N-NH2EDC, DCMAcetohydrazide derivative[1][5]\text{Compound} + \text{H}_2\text{N-NH}_2 \xrightarrow{\text{EDC, DCM}} \text{Acetohydrazide derivative} \quad[1][5]

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

  • Thermal cyclization : At 150–180°C in diphenyl ether to generate pyrido-thieno-pyrimidine analogs .

  • Acid-mediated cyclization : With POCl₃ or HCOOH to form chlorinated or oxidized derivatives .

Table 2: Cyclization Pathways

MethodReagent/ConditionProductApplicationSource
Thermal cyclizationDiphenyl ether, 180°CPyrido[2,3-d]pyrimidine analogsAntitumor agents
Acid-mediatedPOCl₃, reflux4-Chloro derivativesCalcium receptor antagonists

Condensation with Carbonyl Compounds

The acetamide moiety reacts with aldehydes/ketones:

  • Schiff base formation : Condenses with 4-chlorobenzaldehyde or 2,3-dimethoxybenzaldehyde in ethanol to yield imine derivatives .

  • Thiazolidinone synthesis : Followed by cyclization with mercaptoacetic acid to form 4-thiazolidinones .

Example:

Hydrazide derivative+R-CHOEtOHSchiff baseHSCH2COOHThiazolidinone[5]\text{Hydrazide derivative} + \text{R-CHO} \xrightarrow{\text{EtOH}} \text{Schiff base} \xrightarrow{\text{HSCH}_2\text{COOH}} \text{Thiazolidinone} \quad[5]

Functional Group Transformations

  • Oxidation : The thiophene ring undergoes oxidation with H₂O₂/AcOH to form sulfoxide derivatives.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine carbonyl to a hydroxyl group .

Salt Formation

The compound forms pharmaceutically relevant salts:

  • Hydrochlorides : Reacts with HCl gas in Et₂O .

  • Sodium salts : Treatment with NaHCO₃ in aqueous ethanol .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

The pyrido[1,2-a]thieno[2,3-d]pyrimidine core distinguishes this compound from analogs with alternative fused-ring systems. For example:

  • Cyclopenta-fused Analog (573938-02-0): Features a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidine core, which introduces a saturated cyclopentane ring.
  • Simple Thieno[2,3-d]pyrimidine Derivative (790272-38-7): Lacks the pyrido extension, resulting in a smaller π-conjugated system. Such structural simplicity may limit electronic interactions critical for binding to biological targets .

Substituent Diversity

Thiazole vs. Thiophene Substituents
  • The target compound incorporates a thiazole ring linked via a carboxamido group. Thiazoles are known for their electron-withdrawing properties and role in hydrogen bonding.
  • In contrast, 790272-38-7 substitutes a thiophene group. Thiophene’s sulfur atom participates in weaker van der Waals interactions, which may reduce binding affinity in enzymatic assays compared to thiazole-containing derivatives .
Acetate Side Chains
  • The ethyl acetate moiety in the target compound enhances lipophilicity, improving membrane permeability.
  • Analogs like 573935-42-9 and 573936-52-4 replace the acetate with bulkier groups (e.g., allyl or benzamide), which may sterically hinder target engagement or alter pharmacokinetic profiles .

Data Table: Key Structural and Functional Comparisons

Compound ID/Name Core Structure Key Substituents Potential Properties
Target Compound Pyrido[1,2-a]thieno[2,3-d]pyrimidine Thiazole, ethyl acetate High aromaticity, moderate lipophilicity
573938-02-0 Cyclopenta[4,5]thieno[2,3-d]pyrimidine Tetrahydro ring, thioacetamide Reduced aromaticity, increased rigidity
790272-38-7 Thieno[2,3-d]pyrimidine Thiophene, acetic acid Smaller π-system, higher polarity
573935-42-9 Thieno[2,3-d]pyrimidine Allyl-triazole, biphenyl High steric bulk, potential metabolic issues

Q & A

Q. What are the key synthetic pathways for ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate?

The synthesis typically involves multi-step reactions starting with precursors like dimethyl acetone-1,3-dicarboxylate. Key steps include:

  • Cyclocondensation with thiourea to form thiazole intermediates.
  • Subsequent coupling with pyrido-thieno-pyrimidine cores via carboxamide linkages.
  • Use of catalysts (e.g., triethylamine) and solvents (e.g., DMF) to facilitate amide bond formation .
  • Final purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : For verifying thiazole and pyrimidine ring connectivity and substituent positions .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and monitoring reaction progress .

Q. What preliminary biological screening approaches are recommended?

Initial assays should focus on:

  • Antimicrobial activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Kinase or protease assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for carboxamide formation .
  • Temperature control : Maintaining 60–80°C during cyclization steps minimizes side products .
  • Catalyst optimization : Triethylamine or DBU improves nucleophilic substitution efficiency in thioether linkages .
  • Purification : Gradient elution in flash chromatography resolves structurally similar byproducts .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

Modification Site Impact on Activity Example
Thiazole C4 substituentEnhanced antimicrobial activity with acetyl groupsEthyl vs. methyl esters
Pyrido-thieno-pyrimidine coreImproved kinase inhibition with electron-withdrawing groups (e.g., -Cl)
Acetate side chainIncreased solubility and bioavailability with polar groups

Systematic substitution at these sites, followed by in vitro screening, is critical for SAR validation .

Q. How can stability challenges during storage be mitigated?

Stability studies recommend:

  • Temperature : Storage at -20°C in anhydrous conditions to prevent hydrolysis of ester groups .
  • Light protection : Amber vials to avoid photodegradation of thieno-pyrimidine cores .
  • Lyophilization : For long-term stability, lyophilized forms show <5% degradation over 12 months .

Q. What computational methods aid in predicting binding interactions?

Advanced approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 integrase) .
  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals and predict reactivity .
  • Molecular Dynamics (MD) : Simulations to assess stability of ligand-protein complexes over time .

Contradiction Resolution & Methodological Challenges

Q. How to resolve discrepancies in reported biological activities of structural analogs?

  • Comparative assay standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines) .
  • Meta-analysis : Cross-reference data from analogs like thieno[2,3-d]pyrimidine derivatives to identify trends in substituent effects .
  • Dose-response validation : Replicate studies with varying concentrations to confirm IC₅₀ consistency .

Q. What strategies address low solubility in in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced aqueous solubility .
  • Nanocarrier systems : Liposomal encapsulation or PEGylation to improve biodistribution .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound integrity .

Q. How to validate mechanisms of action for ambiguous biological data?

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomic analysis : SILAC or iTRAQ to quantify protein expression changes .
  • Knockout models : CRISPR/Cas9-mediated gene deletion to confirm target specificity .

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